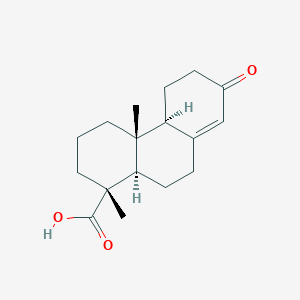
13-Oxopodocarp-8(14)-en-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxopodocarp-8(14)-en-18-oic acid is a chemical compound belonging to the class of diterpenoids Diterpenoids are a type of terpenoid, which are naturally occurring organic chemicals derived from isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxopodocarp-8(14)-en-18-oic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Oxidation reactions: These are used to introduce the oxo group (C=O) into the molecule.
Cyclization reactions: These help in forming the ring structures characteristic of diterpenoids.
Esterification and hydrolysis: These reactions are used to introduce and modify functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
Catalysts: To speed up the reactions.
Controlled temperature and pressure: To ensure the reactions proceed efficiently.
Purification techniques: Such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 13-Oxopodocarp-8(14)-en-18-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.
Reduction: This can convert the oxo group to a hydroxyl group (OH).
Substitution: Functional groups in the molecule can be replaced with other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Organic solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH).
Major Products:
Hydroxylated derivatives: From reduction reactions.
Carboxylated derivatives: From oxidation reactions.
Scientific Research Applications
13-Oxopodocarp-8(14)-en-18-oic acid has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 13-Oxopodocarp-8(14)-en-18-oic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling.
Gene expression: The compound may influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
- 12-Methyl-13-oxopodocarp-8(14)-ene-12α-carboxylic acid methyl ester
- 7α-Hydroxy-13-oxopodocarp-8(14)-en-16-oic acid
Comparison:
- Structural differences : These compounds have variations in their functional groups and ring structures.
- Biological activity : The differences in structure can lead to variations in their biological activities and potential applications.
- Synthesis : The synthetic routes and reaction conditions may differ based on the specific functional groups present in each compound.
Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)/t13-,14+,16+,17+/m0/s1 |
InChI Key |
DXXGHDAWCPTRPU-XOSAIJSUSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC3=CC(=O)CC[C@H]23)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


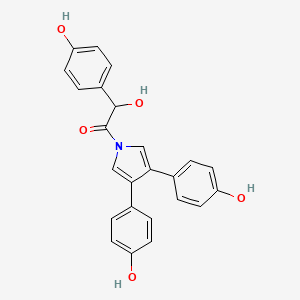
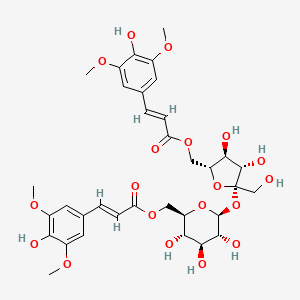

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)




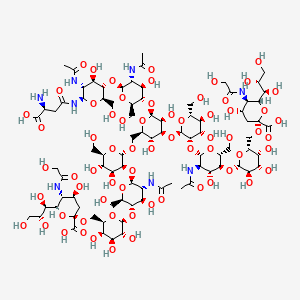
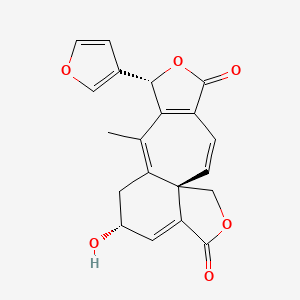
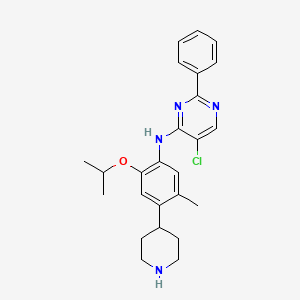
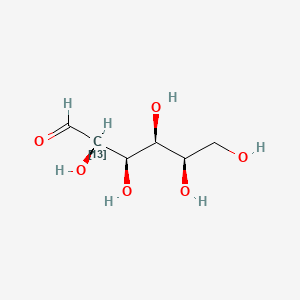
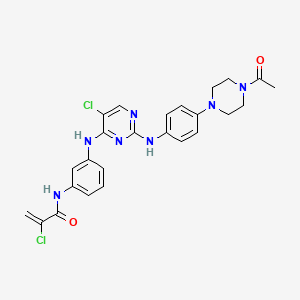
![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
